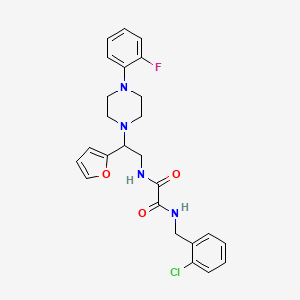

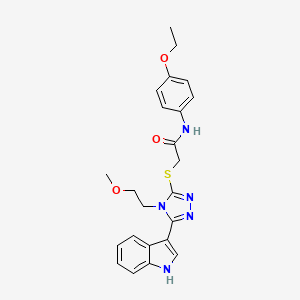

![molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1](/img/structure/B2883956.png)

2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “allylthio” group attached at the 2-position indicates the presence of a sulfur atom bonded to an allyl group, which is a propene molecule missing one hydrogen .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, 2-allylthio-5-ethyl-6-methyl-4(3H)-pyrimidinone does not cyclize in the presence of sulfuric acid but forms the hydrogen sulfate with retention of the allyl group .Applications De Recherche Scientifique

Antiviral Activity

One of the early applications of derivatives similar to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one includes their synthesis for antiviral purposes. A study by Legraverend et al. (1985) synthesized carbocyclic analogs of 7-deazaguanosine, where the allyl group played a crucial role. These compounds exhibited selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell culture, suggesting potential antiviral applications (Legraverend, M., Ngongo-Tekam, R. M., Bisagni, E., & Zerial, A., 1985).

Anti-HIV-1 Activity

Research into the potential anti-HIV-1 activity of derivatives showcases another application. Khalifa and Al-Omar (2014) synthesized new derivatives bearing the allyl group, which showed moderate to good activities against HIV-1. Specifically, a compound with a 3-hydroxypropylthio substituent at the C-2 position of the pyrimidine core demonstrated potent anti-HIV-1 activity, indicating the impact of structural variations on biological activity (Khalifa, N., & Al-Omar, M., 2014).

Cytotoxic Activity

Kökbudak et al. (2020) explored the cytotoxic activities of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which were synthesized starting from 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested against human liver and breast cancerous cell lines, showcasing the potential of thioxo derivatives in cancer research (Kökbudak, Z., Saracoglu, M., Akkoç, S., Çimen, Z., Yilmazer, M., & Kandemirli, F., 2020).

Antibacterial Evaluation

The synthesis and evaluation of ureides of Baylis-Hillman derivatives, leading to the formation of compounds related to 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, demonstrated antibacterial activity. Some compounds in this category showed activity comparable to standard antibacterial agents, highlighting their potential in addressing bacterial infections (Nag, S., Pathak, R., Kumar, M., Shukla, P., & Batra, S., 2006).

Mécanisme D'action

Target of Action

The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.

Mode of Action

HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it

Pharmacokinetics

A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.

Result of Action

HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity

Propriétés

IUPAC Name |

2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUVDJYUQVTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(CCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

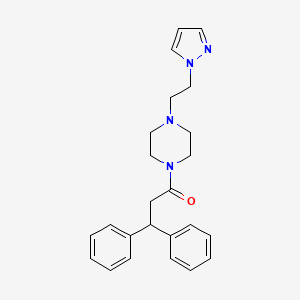

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)

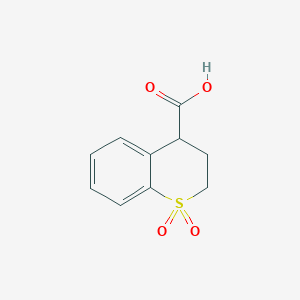

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

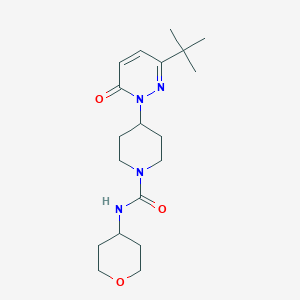

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)